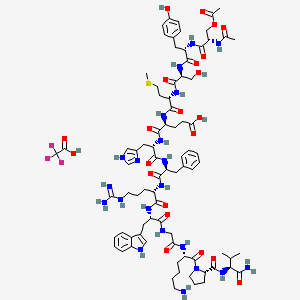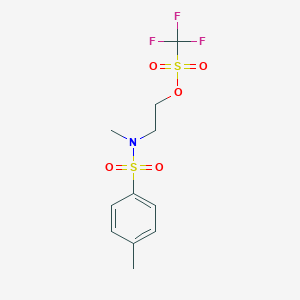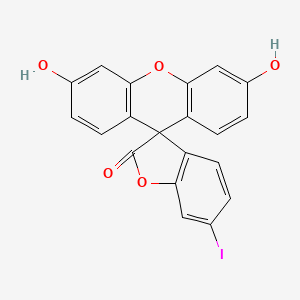
H-L-Lys(Boc)-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Lys(Boc)-Pro-OH, also known as Boc-L-Lys-Pro-OH, is an amino acid derivative used in peptide synthesis. It is an important building block for peptide and protein synthesis, and has a wide range of applications in scientific research. H-L-Lys(Boc)-Pro-OH is an essential component of many peptides, proteins and other biological molecules. It is a versatile molecule that can be used in a variety of ways to create new peptides and proteins.
作用機序
H-L-Lys(Boc)-Pro-OH is a zwitterionic molecule, meaning it contains both a positive and negative charge. This allows it to form hydrogen bonds with other molecules, which is essential for the formation of peptide and protein structures. The molecule also has an amino group, which can be used for the formation of peptide bonds.
Biochemical and Physiological Effects
H-L-Lys(Boc)-Pro-OH is an essential component of many peptides and proteins. It is involved in the formation of peptide bonds, which are essential for the formation of proteins and other biomolecules. It is also involved in the formation of hydrogen bonds, which are essential for the stability of proteins and other biomolecules. In addition, H-L-Lys(Boc)-Pro-OH is involved in the regulation of enzyme activity and cellular metabolism.
実験室実験の利点と制限
H-L-Lys(Boc)-Pro-OH is a widely used molecule in peptide and protein synthesis. It has several advantages for lab experiments, including its high solubility in aqueous solutions, its stability in a wide range of pH and temperature conditions, and its ability to form hydrogen bonds. However, it is also limited by its low reactivity and its tendency to form dimers, which can complicate the synthesis of peptides and proteins.
将来の方向性
H-L-Lys(Boc)-Pro-OH has a wide range of potential applications in scientific research. Future research could focus on the development of new synthesis methods for H-L-Lys(Boc)-Pro-OH, as well as the development of new peptides and proteins that contain the molecule. In addition, research could focus on the development of new methods for the production of antibodies, enzymes, and other proteins that contain H-L-Lys(Boc)-Pro-OH. Finally, research could focus on the development of new methods for the regulation of enzyme activity and cellular metabolism using H-L-Lys(Boc)-Pro-OH.
合成法
H-L-Lys(Boc)-Pro-OH is synthesized by a two-step process. The first step involves the reaction of Boc-L-Lys with a base, such as sodium hydroxide, to form the Boc-L-Lys-OH intermediate. The second step involves the reaction of the intermediate with a carboxylic acid, such as acetic acid, to form the desired product. This two-step process is usually carried out in aqueous solution, and the resulting product is purified by precipitation or chromatography.
科学的研究の応用
H-L-Lys(Boc)-Pro-OH is widely used in scientific research. It is commonly used in peptide and protein synthesis, as it is an important building block for peptides and proteins. It is also used in the synthesis of other biomolecules, such as nucleic acids, carbohydrates, and lipids. In addition, H-L-Lys(Boc)-Pro-OH is used in the production of antibodies, enzymes, and other proteins used in biotechnology and drug discovery.
特性
IUPAC Name |
1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCJQPRCVJQIC-PXYINDEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Boc)-Pro-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)